molecular formula C6H4N2OS2 B2685500 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 338404-70-9

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2685500
CAS No.: 338404-70-9
M. Wt: 184.23
InChI Key: DSINZPVCOKCEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a sulfanyl group at position 6 and a carbaldehyde moiety at position 3. This scaffold is notable for its role in medicinal chemistry, particularly in modulating nuclear receptors such as the constitutive androstane receptor (CAR). A closely related derivative, 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO), is a well-characterized human CAR agonist used to study cytochrome P450 (CYP) gene induction, hepatocyte differentiation, and inflammatory responses .

Properties

IUPAC Name

6-sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS2/c9-3-4-5(10)7-6-8(4)1-2-11-6/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSINZPVCOKCEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C=O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoimidazole with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The aldehyde group can also form covalent bonds with nucleophiles, further contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Variations

The imidazo[2,1-b][1,3]thiazole-5-carbaldehyde framework allows diverse substitutions at position 6, significantly altering physicochemical properties and biological activity. Key derivatives include:

Compound Name Molecular Formula Molecular Weight Substituent at Position 6 Key Biological Activity/Application References
6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde C₇H₆N₂OS 166.20 Methyl Intermediate in synthesis; limited bioactivity
CITCO C₁₉H₁₂Cl₃N₃O₂S 452.74 4-Chlorophenyl + oxime (dichlorobenzyl) CAR agonist; induces CYP2B6, anti-inflammatory
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde C₁₂H₇FN₂OS 246.26 4-Fluorophenyl Under investigation; potential CAR modulation
6-[(3-Trifluoromethylphenyl)sulfanyl]imidazo[2,1-b]thiazole-5-carbaldehyde C₁₃H₇F₃N₂OS₂ 328.33 3-Trifluoromethylphenyl sulfanyl Enhanced lipophilicity; uncharacterized activity
6-(4-Ethylphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde C₁₄H₁₂N₂OS 256.32 4-Ethylphenyl Irritant; structural analog for SAR studies
6-(4-Bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde C₁₂H₇BrN₂OS 307.17 4-Bromophenyl Commercial availability; research applications

Physicochemical Properties

  • Acidity : The pKa of the ethylphenyl derivative is predicted at 3.16, suggesting moderate protonation under physiological conditions .
  • Synthetic Accessibility : Vilsmeier-Haack formylation is a common method to introduce the carbaldehyde group at position 5 .

Q & A

Q. Key Methodological Steps :

  • Use γ-bromodipnones as electrophilic partners.
  • Optimize reaction time and temperature to minimize side products.
  • Employ reverse-phase HPLC with UV detection for purity assessment.

Basic: What biological activities are associated with this compound, and how are they evaluated experimentally?

The compound and its analogs exhibit diverse biological activities, including:

  • Anticancer potential : Evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines .
  • Nuclear receptor modulation : Acts as a ligand for constitutive androstane receptor (CAR), assessed using fluorescence resonance energy transfer (FRET) assays .
  • Anti-inflammatory properties : Tested in LPS-induced cytokine release models (e.g., IL-6, TNF-α inhibition) .

Advanced: How does 6-sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde interact with the constitutive androstane receptor (CAR)?

This compound and its derivatives (e.g., CITCO) bind directly to CAR’s ligand-binding domain, displacing co-repressors and recruiting coactivators like NCoA-6. Phosphorylation status of CAR (e.g., by ERK1/2) modulates ligand affinity and nuclear translocation .

Q. Experimental Design Considerations :

  • Use FRET-based assays to monitor CAR dimerization/activation .
  • Validate species specificity (e.g., CITCO activates human CAR but not mouse CAR) via comparative transfection assays .

Advanced: How can structural modifications enhance bioactivity? What substituent effects are critical for SAR studies?

Substituents at the sulfanyl and carbaldehyde positions significantly influence activity:

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) : Enhance CAR binding affinity and metabolic stability .
  • Bulkier aryl groups : Improve selectivity for CAR over pregnane X receptor (PXR) .

Q. Methodological Approach :

  • Use RQSAR (Rational Quantitative Structure-Activity Relationship) models to correlate substituent properties (e.g., logP, Hammett constants) with activity .
  • Synthesize derivatives via Suzuki coupling or nucleophilic substitution to explore diverse substituents .

Advanced: What computational tools predict the compound’s activity, and how are they validated?

  • RQSAR Models : Built using datasets of imidazothiazole derivatives to predict CAR agonism. Molecular descriptors (e.g., polar surface area, hydrogen-bond donors) are critical .
  • Docking Simulations : Validate binding poses in CAR’s ligand-binding domain (e.g., using AutoDock Vina) .

Q. Validation Metrics :

  • Compare predicted vs. experimental IC₅₀ values.
  • Cross-check with mutagenesis studies (e.g., CAR LBD mutants) .

Advanced: How do researchers address species-specific discrepancies in CAR activation studies?

Human and mouse CAR share only 72% sequence homology, leading to ligand selectivity differences. For example:

  • CITCO activates human CAR but not mouse CAR .
  • Use chimeric receptors or humanized mouse models to bridge species gaps.

Q. Experimental Strategy :

  • Co-transfect human CAR into mouse hepatocytes to assess cross-species activity .
  • Employ gene-editing tools (e.g., CRISPR) to introduce human CAR residues into mouse models.

Methodological: How is synthetic yield optimized for large-scale production?

  • Scale-Up Protocols : Conduct reactions in cGMP-compliant facilities with controlled temperature and pH .
  • Purification : Use flash chromatography (silica gel) followed by recrystallization from ethanol/water mixtures .

Q. Critical Parameters :

ParameterOptimal Range
Reaction Temp25–40°C
SolventAcetonitrile/DMF (3:1)
CatalystTriethylamine

Contradiction Analysis: How are conflicting bioactivity data resolved across studies?

Discrepancies often arise from:

  • Substituent Variability : Trifluoromethyl vs. chlorophenyl groups alter solubility and target engagement .
  • Assay Conditions : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or serum-free media .

Q. Resolution Strategy :

  • Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).
  • Perform meta-analyses to identify consensus bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.